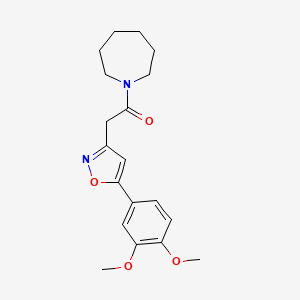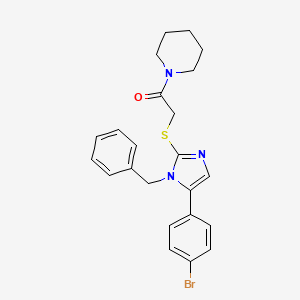
(E)-N-benzyl-N,2-diphenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-benzyl-N,2-diphenylethenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzyl and diphenylethene moiety
Mechanism of Action
Target of action
Sulfonamides generally target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the growth and survival of many types of cells, including bacteria.
Mode of action
Sulfonamides act as competitive inhibitors of the enzymes they target. By binding to these enzymes, they prevent the normal substrates from binding, thereby inhibiting the synthesis of folic acid .
Biochemical pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways within the cell, particularly those involved in the synthesis of nucleic acids and proteins. This can lead to cell death .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed orally and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of action
The result of the action of sulfonamides is the inhibition of cell growth and replication, leading to the death of the cells .
Action environment
The action of sulfonamides can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and the individual’s health status .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-benzyl-N,2-diphenylethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Backbone: The initial step involves the preparation of the ethenesulfonamide backbone through a reaction between a suitable sulfonyl chloride and an amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Benzylation: The next step involves the introduction of the benzyl group. This can be achieved through a nucleophilic substitution reaction where the ethenesulfonamide is treated with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Phenylation: The final step involves the addition of phenyl groups to the ethenesulfonamide backbone. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the phenyl source.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (E)-N-benzyl-N,2-diphenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
(E)-N-benzyl-N,2-diphenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
- N-benzyl-N-phenylmethanesulfonamide
- N-benzyl-N,2-diphenylethanesulfonamide
- N-benzyl-N,2-diphenylpropenesulfonamide
Comparison: (E)-N-benzyl-N,2-diphenylethenesulfonamide is unique due to the presence of the ethenesulfonamide backbone, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-N-benzyl-N,2-diphenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c23-25(24,17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVRIBLQLYMHFY-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-methoxyphenyl)-5-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575168.png)
![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B2575175.png)

![N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2575180.png)


![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2575183.png)
![N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2575184.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575189.png)
![N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2575190.png)
